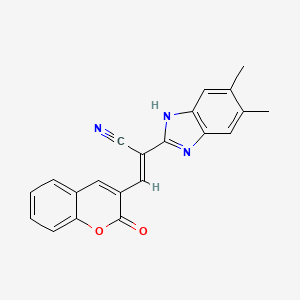![molecular formula C21H25N3O2 B5490504 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5490504.png)
4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as NAP, and it has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the development of various diseases. It is also believed that this compound may have anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone have been studied extensively. This compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone in lab experiments is its unique properties. This compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone. One potential direction is the further study of its potential use as a neuroprotective agent. Another potential direction is the study of its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone is a unique chemical compound that has gained significant attention in the field of scientific research. Its unique properties have made it a popular compound for the study of various diseases, including cancer and neurodegenerative diseases. While the complex synthesis method of this compound may pose some limitations for lab experiments, its potential applications make it a versatile compound for scientific research.
Synthesemethoden
The synthesis of 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone is a complex process that involves several steps. One of the most common methods used for the synthesis of this compound is the reaction of 1-naphthylmethylamine with 2-piperazinone in the presence of a catalyst. The reaction is then followed by the addition of pyrrolidine and further heating to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The unique properties of 4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone have made it a popular compound for scientific research. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
4-(naphthalen-1-ylmethyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(23-11-3-4-12-23)14-19-21(26)22-10-13-24(19)15-17-8-5-7-16-6-1-2-9-18(16)17/h1-2,5-9,19H,3-4,10-15H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVHGUWUAWOVNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2C(=O)NCCN2CC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]pyridine](/img/structure/B5490424.png)
![3-methyl-7-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5490427.png)
![5-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5490438.png)


![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5490462.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)

![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5490492.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}acetamide](/img/structure/B5490499.png)
![3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5490507.png)
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridine-2-carbonitrile](/img/structure/B5490518.png)
![N~4~-(cyclopropylmethyl)-N~4~-methyl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5490526.png)